molecular formula C19H22N4S B2491863 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670270-91-4

6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2491863
CAS No.: 670270-91-4
M. Wt: 338.47
InChI Key: JWNAVOOUSZPJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions:

    Piperazine Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core, which imparts distinct biological activity and chemical properties.

Properties

IUPAC Name

6-methyl-5-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-4-6-15(7-5-13)16-14(2)24-19-17(16)18(20-12-21-19)23-10-8-22(3)9-11-23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAVOOUSZPJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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